(1,1-Dimethoxypropan-2-yl)hydrazine
Description
Properties
Molecular Formula |
C5H14N2O2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,1-dimethoxypropan-2-ylhydrazine |
InChI |
InChI=1S/C5H14N2O2/c1-4(7-6)5(8-2)9-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
DJWNWOULUIKKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC)OC)NN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that hydrazine derivatives, including (1,1-Dimethoxypropan-2-yl)hydrazine, exhibit significant anticancer activity. Hydrazine compounds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that hydrazone derivatives synthesized from hydrazines can act as potent inhibitors against M. tuberculosis and other cancer cell lines .
Case Study:
In a study involving the synthesis of hydrazones from hydralazine hydrochloride, several compounds demonstrated high yields and potent activity against M. tuberculosis, showcasing the potential of hydrazine derivatives in pharmaceutical applications .
Antimicrobial Activity
Hydrazines are also noted for their antimicrobial properties. Compounds containing the hydrazine moiety have been synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth .
Synthesis of Heterocyclic Compounds
This compound serves as an important intermediate in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of valuable products such as triazoles and pyridazines .
Data Table: Synthesis Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone Formation | Antitubercular Agents | 63-98 | |
| Nucleophilic Substitution | Pyridazines | 50-91 | |
| Cyclization Reactions | Heterocycles | 58-91 |
Agricultural Applications
Hydrazines are utilized as plant growth regulators and have been implicated in enhancing crop yields. The compound this compound can be explored for its potential to modify plant growth through hormonal pathways .
Use as a Reducing Agent
In industrial applications, hydrazines are often used as reducing agents in processes such as nickel plating and the production of polymers. The unique properties of this compound may enhance these processes by providing better control over reaction conditions .
Environmental Applications
Hydrazines are being studied for their potential use in environmental remediation processes, particularly in the degradation of pollutants. The ability of this compound to react with various environmental contaminants could be beneficial for developing new treatment methods .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
(1,1-Dimethoxypropan-2-yl)hydrazine reacts with aldehydes and ketones to form hydrazones, a key reaction pathway for synthesizing nitrogen-containing heterocycles. For example:
-
Reaction with benzaldehyde : Produces phenylhydrazone derivatives through nucleophilic attack at the carbonyl carbon .
-
Reaction with acetylacetone : Forms pyrazole-containing hydrazones under reflux conditions .
Mechanism :
The hydrazine’s terminal amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the hydrazone (general reaction: RCHO + H₂NNR' → RCH=NNR' + H₂O) .
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | Phenylhydrazone derivative | Reflux in 1,4-dioxan, 4 hours | 80% |
| Acetylacetone | α-Cyano-β-phenylamino acrylohydrazide | Reflux in 1,4-dioxan, 2 hours | 72% |
Heterocyclization Reactions
The hydrazones derived from this compound undergo cyclization to form nitrogen-rich heterocycles:
-
Triazole formation : Reaction of phenylhydrazone derivatives with hydrazine hydrate yields 1,2,3-triazole derivatives .
-
Benzimidazole synthesis : Condensation with hydroxyphenyl/methoxyphenyl benzaldehydes produces 1H-benzimidazol-2-yl hydrazones, precursors to bioactive benzimidazoles .
Example :
textThis compound + o-phenylenediamine → Benzimidazole-2-thiol intermediate → Benzimidazole-2-yl hydrazones[5]
Kinetics and Reaction Dynamics
-
Nucleophilic reactivity : Steric effects from methoxy groups slightly reduce reaction rates compared to unsubstituted hydrazines.
-
Thermal stability : Decomposition occurs above 1000 K, with potential for chain reactions involving NO₂ and N₂O₄ .
Activation Energy Data :
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| N–N bond cleavage | 21.6 |
| C–N bond cleavage | 62.8 |
Structural and Spectroscopic Data
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Key Properties of (1,1-Dimethoxypropan-2-yl)hydrazine and Analogs
| Compound Name | Molecular Formula | Substituents | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|
| This compound | C₅H₁₄N₂O₂ | -OCH₃ (×2), -NH-NH₂ | N/A | N/A | High solubility, stable hydrazine |
| (1,1-Difluoropropan-2-yl)hydrazine HCl | C₃H₈F₂N₂·HCl | -F (×2), -NH-NH₂ | N/A | N/A | Enhanced electronegativity |
| 1-(1,1-Diphenylpropan-2-yl)hydrazine | C₁₅H₁₈N₂ | -C₆H₅ (×2), -NH-NH₂ | 396 (predicted) | 1.050 | Lipophilic, bulky substituents |
| 1-(Tetrahydro-2H-pyran-4-yl)hydrazine | C₅H₁₂N₂O | Cyclic ether, -NH-NH₂ | N/A | N/A | Improved metabolic stability |
Key Observations:
A. Corrosion Inhibition
- Hydrazine vs. Methoxy Groups: Dihydrazino derivatives (e.g., DHMeT) show 95–97% inhibition at 25–250 ppm due to strong adsorption via hydrazine’s lone pairs. Methoxy groups synergistically enhance protection through oxygen’s electron donation .
- Comparison with Guanidine Derivatives : Acyclic guanidine analogs exhibit lower inhibition efficiency, highlighting hydrazine’s superior electrostatic interactions .
B. Pharmacological Activity
- Anticancer Potential: Hydrazine derivatives with methoxy groups demonstrate moderate anticancer activity (IC₅₀ ~10–50 μM), comparable to doxorubicin in some assays . However, diphenyl-substituted hydrazines may face toxicity challenges due to hepatotoxic metabolites .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the reaction of 1,1-dimethylurea and sodium hypochlorite (NaOCl) in an aqueous medium. The stoichiometric ratio is critical, with equimolar amounts of 1,1-dimethylurea and NaOCl required to minimize side reactions. The hypochlorite solution is stabilized with sodium hydroxide (NaOH), typically at a ratio of 0.7 moles NaOH per mole of NaOCl.
The Hofmann rearrangement proceeds via the following steps:
-
Chloramine Formation :
-
Base-Induced Rearrangement :
Process Optimization
Key parameters for maximizing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Stage 1); 20–25°C (Stage 2) | Prevents hypochlorite decomposition |
| NaOH Concentration | 4.4–20% (w/w) | Ensures pH >12 for rearrangement |
| Residence Time | 9.07 min (Stage 1); 6.47 min (Stage 2) | Minimizes byproduct formation |
In a representative continuous process:
-
Stage 1 : A 20% aqueous 1,1-dimethylurea stream (2.96 g/min) reacts with 16.5% NaOCl (3.02 g/min) at 0–2°C.
-
Stage 2 : The mixture is basified with 20% NaOH (2.00 g/min) and heated to 23–25°C.
-
Distillation : Yields 6.8% aqueous this compound at 4.37 g/min, achieving 75.1% of theoretical yield.
Alternative Synthetic Routes
While the Hofmann rearrangement dominates industrial production, laboratory-scale methods offer insights into reactivity modulation.
Direct Hydrazination of Propan-2-yl Derivatives
Early attempts involved reacting 1,1-dimethoxypropan-2-ol with hydrazine hydrate. However, this method suffers from:
-
Low selectivity (<40%) due to competing elimination reactions
-
Requirement for anhydrous conditions, increasing production costs
Reductive Amination Approaches
Preliminary studies explored reductive amination of 1,1-dimethoxypropan-2-one using catalysts like Raney nickel:
Though conceptually simple, this method faces challenges:
-
Catalyst poisoning by methoxy groups
-
Maximum reported yield: 52% at 80°C/5 atm H₂
Critical Analysis of Methodologies
Yield Comparison
| Method | Scale | Yield (%) | Purity (%) |
|---|---|---|---|
| Hofmann Rearrangement | Industrial | 75.1 | 99.0 |
| Direct Hydrazination | Laboratory | 38.7 | 85.2 |
| Reductive Amination | Laboratory | 51.9 | 91.4 |
Byproduct Formation
The Hofmann method generates sodium chloride and carbonate byproducts, requiring careful distillation. Impurities include:
-
N-Methyl derivatives : <0.5% when temperature ≤25°C
-
Chlorinated species : <100 ppm with precise stoichiometry
Process Scalability and Economic Considerations
The continuous Hofmann process demonstrates superior scalability:
-
Production Rate : 5.0 mmol/min of pure product
-
Energy Demand : 15 kWh/kg (vs. 28 kWh/kg for batch processes)
-
Capital Costs : 40% lower than batch reactors due to:
-
Reduced reactor volume (42 mL vs. 5 L)
-
Elimination of intermediate isolation steps
-
Q & A
Q. What are the recommended synthetic routes for (1,1-Dimethoxypropan-2-yl)hydrazine, and how can reaction conditions be optimized for academic research purposes?
Methodological Answer: The synthesis of hydrazine derivatives typically involves hydrazone formation or alkylation reactions. For this compound:
- Hydrazone Route : React a ketone/aldehyde precursor (e.g., dimethoxypropanone) with hydrazine in ethanol under acidic (e.g., acetic acid) or basic conditions. Reflux for 1–2 hours to form the hydrazone intermediate, followed by purification via recrystallization .
- Quaternary Ammonium Salt Route : React hydrazine with alkylating agents (e.g., methyl or isopropyl halides) in polar solvents (e.g., methanol) at controlled temperatures (25–60°C). Monitor reaction progress via TLC or NMR to avoid over-alkylation .
Q. Optimization Tips :
- Adjust stoichiometry to favor mono- or di-substitution.
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify via column chromatography or vacuum distillation for high-purity yields.
Q. Table 1: Synthesis Methods Comparison
| Method | Reactants | Conditions | Yield* | Key Challenges | Reference |
|---|---|---|---|---|---|
| Hydrazone Formation | Ketone + Hydrazine | Reflux in EtOH, 1–2 h | 60–75% | Byproduct removal | |
| Alkylation | Hydrazine + Alkyl Halide | 25–60°C, polar solvent | 50–70% | Competing side reactions |
*Yields estimated from analogous reactions in literature.
Q. What analytical techniques are most effective for quantifying this compound in complex matrices, and how can potential interferences be mitigated?
Methodological Answer:
- UV-Vis Spectrophotometry : Form a stable azine complex by reacting the compound with para-dimethylaminobenzaldehyde (pDMAB) in acidic media. Measure absorbance at 460 nm (linear range: 0.05–10 mg/L; detection limit: 0.05 mg/L) .
- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for separation. Calibrate with standards to account for matrix effects.
- Mitigating Interferences :
Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if aerosol formation is possible .
- Ventilation : Work in a fume hood to avoid inhalation exposure.
- Storage : Store in airtight, amber glass containers at 2–8°C. Label with GHS hazard warnings (flammable, toxic) .
- Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its catalytic activity in ring-opening metathesis reactions, and what design principles enhance its efficacy?
Methodological Answer:
Q. What mechanistic insights explain the divergent decomposition pathways of hydrazine derivatives under varying thermal conditions, and how can these be applied to this compound?
Methodological Answer:
- Low-Temperature Decomposition : Proceeds via N–N bond cleavage to release NH₃ and CH₃O radicals (detectable via GC-MS) .
- High-Temperature Decomposition : Forms H₂ and N₂ through radical chain reactions. Use Arrhenius kinetics (Eₐ ≈ 120 kJ/mol) to model rates .
- Application : Control decomposition by doping with transition-metal catalysts (e.g., Ir/CeO₂) to direct pathways toward H₂ production .
Q. How can researchers resolve contradictions in reported reaction kinetics data for this compound-mediated transformations?
Methodological Answer:
- Identify Variables :
- Standardization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
